N-(2,5-difluorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N3O2S/c19-10-1-3-13(21)15(7-10)24-16(26)9-28-17-18(27)25(6-5-23-17)11-2-4-12(20)14(22)8-11/h1-8H,9H2,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYGAGDMZHFQFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)F)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide () shares functional similarities but differs in critical structural aspects:
Key Implications of Structural Differences:
In contrast, the thienopyrimidine in introduces steric bulk and a fused bicyclic system, which may alter binding pocket compatibility .
Substituent Effects :
- Fluorine atoms (target compound) enhance electronegativity, improving membrane permeability and resistance to oxidative metabolism compared to methoxy groups ().
- Methoxy groups () may increase solubility but reduce lipophilicity, impacting bioavailability .
Hypothetical Pharmacological Properties
While specific experimental data are unavailable in the provided evidence, theoretical comparisons can be made:
- Binding Affinity: The pyrazine core’s smaller size may allow deeper penetration into active sites compared to the bulkier thienopyrimidine.
- Solubility : The dimethoxyphenyl group () likely increases aqueous solubility, whereas fluorine substituents (target compound) prioritize lipophilicity.
Research Findings and Methodologies
Computational Approaches
Molecular docking tools like AutoDock Vina () are widely used to predict binding modes and affinities of such compounds. AutoDock Vina’s improved scoring function and multithreading capabilities enable efficient virtual screening, which could theoretically differentiate the target compound’s interactions with biological targets (e.g., kinases or receptors) from those of its analogues .
Preparation Methods
Retrosynthetic Analysis
The target compound can be dissected into two primary intermediates:
- 4-(3,4-Difluorophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol : A heterocyclic core bearing a thiol group.
- 2-Bromo-N-(2,5-difluorophenyl)acetamide : An acetamide derivative with a bromine leaving group.
Coupling these intermediates via nucleophilic substitution forms the sulfanyl bridge. Alternative routes involve post-functionalization of preassembled scaffolds or oxidative coupling strategies.
Synthesis of Key Intermediates
Preparation of 4-(3,4-Difluorophenyl)-3-Oxo-3,4-Dihydropyrazine-2-Thiol
Cyclization of 3,4-Difluoroaniline Derivatives
The dihydropyrazine ring is synthesized through cyclocondensation of 3,4-difluoroaniline with diketone precursors. A representative method involves:
- Reacting 3,4-difluoroaniline with ethyl oxaloacetate in acetic acid under reflux to form 3,4-difluorophenyl-substituted dihydropyrazinone.
- Introducing the thiol group via Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), which selectively sulfonates carbonyl groups to thiols.
Reaction Conditions :
- Solvent: Toluene or dichloromethane.
- Temperature: 80–100°C.
- Yield: 60–75% after column chromatography (silica gel, hexane/ethyl acetate).
Alternative Thiolation Methods
Synthesis of 2-Bromo-N-(2,5-Difluorophenyl)Acetamide
Acylation of 2,5-Difluoroaniline
2,5-Difluoroaniline reacts with bromoacetyl bromide in the presence of a base (e.g., triethylamine) to form the acetamide:
$$
\text{2,5-Difluoroaniline} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Bromo-N-(2,5-difluorophenyl)acetamide}
$$
Optimization Notes :
Coupling Strategies for Sulfanyl Bridge Formation
Nucleophilic Substitution
The thiolate anion (generated from 4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazine-2-thiol using a base like NaOH) attacks the bromine in 2-bromo-N-(2,5-difluorophenyl)acetamide:
$$
\text{Thiolate} + \text{BrCH}_2\text{C(O)NHR} \rightarrow \text{Target Compound} + \text{NaBr}
$$
Key Parameters :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF or THF | 70–80 |
| Base | K$$2$$CO$$3$$ | 75 |
| Temperature | 25–40°C | - |
| Reaction Time | 12–24 h | - |
Purification : Column chromatography (ethyl acetate/hexane, 1:1) followed by recrystallization (methanol).
Optimization and Scale-Up Challenges
Byproduct Mitigation
- Oxidation of Thiol : Conduct reactions under nitrogen to prevent disulfide formation.
- Regioselectivity : Use bulky bases (e.g., DBU) to direct substitution to the pyrazinone sulfur.
Characterization and Analytical Data
Spectroscopic Confirmation
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 10.21 (s, 1H, NH), 7.45–7.10 (m, 4H, Ar-H), 4.32 (s, 2H, SCH$$2$$), 3.89 (s, 2H, COCH$$_2$$).
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
X-Ray Crystallography
Single-crystal analysis confirms the planar dihydropyrazine ring and antiperiplanar conformation of the sulfanyl bridge.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of N-(2,5-difluorophenyl)-2-{[4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Use orthogonal arrays to minimize trial runs while maximizing data output. For example, quantum chemical calculations (e.g., DFT) can predict transition states and guide solvent selection, while statistical analysis (e.g., ANOVA) identifies critical factors .
- Key Considerations : Prioritize regioselectivity in pyrazine ring functionalization and thioacetamide coupling. Monitor intermediates via LC-MS or NMR to avoid side reactions.
Q. How can researchers validate the purity of this compound, given its structural complexity?
- Methodological Answer : Combine HPLC with UV/Vis detection (for quantifying fluorinated aromatic impurities) and high-resolution mass spectrometry (HRMS) to confirm molecular integrity. Use 2D-NMR (COSY, HSQC) to resolve overlapping signals from fluorophenyl and pyrazine moieties. Cross-reference with computational predictions of NMR chemical shifts (e.g., using ACD/Labs or Gaussian) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted bioactivity data for this compound?
- Methodological Answer : Perform molecular dynamics (MD) simulations to assess ligand-protein binding stability, particularly focusing on fluorine-mediated hydrophobic interactions. Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values. If discrepancies arise, re-evaluate protonation states or solvation models. Validate findings with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Case Study : If the compound shows unexpected antagonism in a kinase assay, analyze conformational changes in the active site using MD trajectories.
Q. What experimental approaches are suitable for elucidating the mechanism of thioacetamide-mediated sulfanyl transfer in this compound’s reactivity?
- Methodological Answer : Use stopped-flow kinetics to monitor sulfanyl transfer rates under varying pH and temperature conditions. Pair with isotopic labeling (¹⁸O/³⁴S) to track bond cleavage/formation. Computational reaction path searches (e.g., IRC calculations) can identify transition states and validate experimental kinetic data .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Methodological Answer : Screen co-solvents (e.g., DMSO-acetone mixtures) using a phase diagram approach to maintain compound stability. For cell-based assays, employ nanoparticle encapsulation (e.g., PLGA nanoparticles) or cyclodextrin complexation to enhance bioavailability. Validate solubility via dynamic light scattering (DLS) and cytotoxicity controls .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting SAR data between fluorophenyl substitutions and target binding affinity?
- Methodological Answer : Conduct free-energy perturbation (FEP) calculations to quantify the thermodynamic impact of difluoro vs. monofluoro substitutions. Experimentally, synthesize analogs with systematic fluorine positioning (e.g., 2,4- vs. 3,4-difluorophenyl) and test binding via radioligand displacement assays . Cross-validate with X-ray crystallography to visualize halogen bonding interactions .
Process Optimization
Q. What scale-up strategies mitigate decomposition during large-scale synthesis?
- Methodological Answer : Implement continuous flow chemistry to control exothermic reactions and reduce residence time. Use in-line FTIR for real-time monitoring of intermediates. Optimize workup steps via membrane separation technologies (e.g., nanofiltration) to isolate the product from acidic byproducts .
Biological Activity Profiling
Q. Which in vitro models are appropriate for assessing neuroprotective or cytotoxic effects?
- Methodological Answer : Use SH-SY5Y neuronal cells for neuroprotection studies (e.g., under oxidative stress induced by H₂O₂). For cytotoxicity, screen across multiple cancer cell lines (e.g., HepG2, MCF-7) with 3D spheroid models to mimic tumor microenvironments. Normalize data to ATP quantification (CellTiter-Glo) to avoid fluorophore interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
